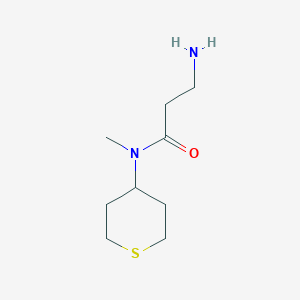

3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Description

Properties

IUPAC Name |

3-amino-N-methyl-N-(thian-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBPAZQHNFTLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCSCC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is , with a molecular weight of 202.32 g/mol. The compound features an amino group, a methyl group, and a tetrahydrothiopyran moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2OS |

| Molecular Weight | 202.32 g/mol |

| CAS Number | 2008209-73-0 |

| Purity | ≥ 95% |

Biological Activity Overview

Research indicates that 3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, possibly due to its ability to disrupt microbial cell membranes or inhibit specific enzymes critical for microbial growth. Studies suggest that similar compounds with tetrahydrothiopyran rings can effectively inhibit bacterial and fungal growth.

- Anticonvulsant Properties : Preliminary investigations indicate that this compound may possess anticonvulsant effects. The mechanism is thought to involve modulation of neurotransmitter systems or ion channels in the central nervous system, suggesting potential therapeutic benefits for seizure disorders.

- Cytotoxicity Against Cancer Cells : Some studies have explored the cytotoxic effects of this compound on various cancer cell lines. The interaction with specific receptors or enzymes may lead to apoptosis in cancer cells, providing a basis for further research into its anti-cancer potential .

The mechanism by which 3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide exerts its biological effects involves binding to specific molecular targets within cells. This binding can modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular function and potentially resulting in therapeutic outcomes.

Case Studies and Research Findings

- Antimicrobial Studies : A study examining the antimicrobial efficacy of compounds structurally related to 3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide found significant inhibition of both Gram-positive and Gram-negative bacteria. The presence of the tetrahydrothiopyran ring was noted as a contributing factor to increased membrane permeability in bacterial cells.

- Anticonvulsant Research : In a controlled trial assessing the anticonvulsant properties of several related compounds, 3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide was shown to reduce seizure frequency in animal models. The study highlighted its potential as a candidate for further development as an anticonvulsant medication.

- Cytotoxicity Analysis : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell death at certain concentrations, indicating its potential as an anti-cancer agent. Further mechanistic studies are warranted to elucidate the pathways involved in this cytotoxicity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key structural and functional differences are highlighted in Table 1.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Key Observations

Substituent Impact on Bioactivity :

- The thiopyran ring in the target compound may enhance lipid solubility and membrane interaction compared to simpler amides like 2-methyl propanamide .

- Bulky substituents (e.g., isopropyl in Compound 5) reduce opioid receptor affinity compared to fentanyl, suggesting that the thiopyran group’s moderate steric bulk in the target compound might balance receptor binding and metabolic stability .

Antioxidant and Antimicrobial Potential: Chloropyridine and thiourea substituents (Compound 3) enhance free radical scavenging, whereas the target compound’s thiopyran and methylamino groups may favor different mechanisms (e.g., metal chelation or enzyme inhibition) .

Synthetic Utility :

- Propargyl-substituted propanamides (e.g., Compound 5a) serve as intermediates in multicomponent syntheses, highlighting the versatility of the propanamide backbone in drug development .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide generally involves:

- Construction or functionalization of the tetrahydro-2H-thiopyran ring at the 4-position.

- Introduction of the amino and N-methyl groups on the propanamide side chain.

- Selective amide bond formation linking the amino group to the propanamide moiety.

Preparation of the Tetrahydro-2H-thiopyran-4-yl Intermediate

The tetrahydrothiopyran ring is a six-membered sulfur-containing heterocycle. Preparation of the 4-substituted tetrahydrothiopyran intermediates often involves:

Hydrazine substitution and hydrogenation: Starting from tetrahydropyranyl derivatives, hydrazine substitution can be performed to introduce amino functionalities on the ring. For example, hydrazinotetrahydropyran hydrochloride can be synthesized by reacting tetrahydropyranyl methanesulfonate with hydrazine in ethanol under reflux conditions.

Catalytic hydrogenation: The hydrazine intermediate is then subjected to catalytic hydrogenation (using palladium on carbon or Raney nickel catalysts) under hydrogen atmosphere to reduce hydrazine groups to amines. Typical conditions involve ethanol as solvent, temperatures around 60–80 °C, and hydrogen pressure at approximately 0.1 MPa.

Isolation as hydrochloride salts: The amine products are often isolated as hydrochloride salts by treatment with hydrochloric acid and subsequent crystallization from solvents like n-butanol.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazine substitution | Tetrahydropyranyl-4-methanesulfonate, hydrazine hydrate, ethanol, 75 °C, 4 h | High (not specified) | Formation of 4-hydrazinotetrahydropyran |

| Catalytic hydrogenation | 5% Pd/C or Raney Ni, ethanol, 75 °C, 24 h, H2 atmosphere (0.1 MPa) | 50–72% | Conversion to 4-aminotetrahydropyran hydrochloride salt |

This method is scalable to industrial levels, as demonstrated by reactions performed in 20 L glass reactors with controlled stirring, temperature, and reagent addition rates.

Formation of the Propanamide Side Chain

The propanamide moiety bearing the amino and N-methyl groups is typically introduced via:

Amide bond formation: Coupling of the amino-substituted tetrahydrothiopyran intermediate with appropriate carboxylic acid derivatives or activated esters of propanoic acid derivatives.

N-methylation: The N-methyl group can be introduced either before or after amide bond formation via methylation reactions using reagents such as methyl iodide or formaldehyde with reducing agents.

Specific Synthetic Routes and Reaction Conditions

While direct literature on the exact preparation of 3-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is limited, analogous compounds and related intermediates suggest the following detailed approach:

| Step No. | Reaction Description | Solvent | Temperature (°C) | Catalyst/Reagents | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | Preparation of 4-hydrazinotetrahydrothiopyran hydrochloride | Ethanol/water | 65–75 | Hydrazine hydrate | High | Intermediate for amine introduction |

| 2 | Catalytic hydrogenation to 4-aminotetrahydrothiopyran hydrochloride | Ethanol | 75 | 5% Pd/C or Raney Ni, H2 (0.1 MPa) | 50–72 | Reduction of hydrazine to amine |

| 3 | Amide coupling with N-methyl-propanoic acid derivative | Acetonitrile or ethyl acetate | 45–85 | EDCI/HOBt or acid chloride method | Moderate to high | Formation of the propanamide linkage |

| 4 | Purification and isolation | Various solvents | Ambient | Crystallization or chromatography | Variable | Final product isolation |

Analytical and Research Findings Supporting Preparation

Catalyst efficiency: Pd/C and Raney nickel catalysts demonstrate effective hydrogenation of hydrazine intermediates to amines with yields up to 72% in lab-scale and industrial-scale reactions.

Solvent choice: Ethanol and ethyl acetate are preferred solvents for hydrogenation and coupling steps due to their compatibility and ease of removal.

Temperature control: Maintaining reaction temperatures within 45–85 °C ensures optimal conversion rates and minimizes side reactions.

Salt formation: Conversion of amine intermediates to hydrochloride salts improves stability and facilitates purification.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Hydrogenation catalyst | 5% Pd/C or Raney Ni | Catalyst loading ~0.7–4.6 mol% metal |

| Hydrogen pressure | 0.1 MPa | Atmospheric or slightly elevated |

| Reaction temperature | 60–80 °C | Controlled to avoid decomposition |

| Solvents | Ethanol, acetonitrile, ethyl acetate | Selected for solubility and reactivity |

| Reaction time | 1–24 hours | Dependent on step and scale |

| Yield range | 45–72% | Varies with step and conditions |

| Product isolation | Hydrochloride salt crystallization | Enhances purity and handling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.